molecular formula C18H17ClN2O3 B15030225 5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B15030225
M. Wt: 344.8 g/mol
InChI Key: LRYQTUYJBNARME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent, such as 2-bromo-2-methylpropane, under basic conditions to form 2-(4-chlorophenoxy)propan-2-yl bromide.

    Cyclization to Form Oxadiazole Ring: The intermediate is then reacted with hydrazine hydrate and an appropriate carboxylic acid derivative, such as 4-methoxybenzoic acid, under acidic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-meth

Properties

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

5-[2-(4-chlorophenoxy)propan-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H17ClN2O3/c1-18(2,23-15-10-6-13(19)7-11-15)17-20-16(21-24-17)12-4-8-14(22-3)9-5-12/h4-11H,1-3H3

InChI Key

LRYQTUYJBNARME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=NO1)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.